Hydrogen-Bond Donor Count – Differentiating the N-Methyl Thiocarbamate from the N,N-Dimethyl Analog
The target compound displays exactly one H-bond donor (the carbamothioate NH), whereas the N,N-dimethyl congener (CAS 7305-12-6) has zero H-bond donors because both nitrogen positions are methyl-capped. This single donor is critical for forming a directed hydrogen bond in enzyme active sites and affects solubility and partitioning behavior measurable by logD difference. When NH-dependent target engagement is required, the N,N-dimethyl analog cannot serve as a pharmacophoric replacement.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD (NH group) |
| Comparator Or Baseline | S-(4-Nitrophenyl) N,N-dimethylcarbamothioate (CAS 7305-12-6): 0 HBD |
| Quantified Difference | 1 HBD vs 0 HBD |
| Conditions | Calculated from 2D structure by Cactvs/ACD Labs algorithm (ChemSpider ID 29261 vs Chemsrc entry for 7305-12-6) |
Why This Matters
For procurement decisions, this binary difference determines whether the compound can engage in hydrogen-bond-directed molecular recognition, which is often a prerequisite for enzyme inhibitor design.
